molecular formula C13H16N4O4 B2397659 3-(2-Oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one CAS No. 2034557-04-3

3-(2-Oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one

Cat. No. B2397659
CAS RN: 2034557-04-3
M. Wt: 292.295
InChI Key: BLBZHBOVIYOEBA-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases . The compound also contains a pyrimidin-2-yloxy group, which is a component of many biologically active compounds .


Molecular Structure Analysis

The pyrrolidine ring in the compound is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3-hybridization . The stereochemistry of the molecule and the three-dimensional coverage of the ring can also contribute to its biological activity .

Scientific Research Applications

Antibacterial Properties

Oxazolidinones, including compounds structurally related to 3-(2-Oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one, have been identified as novel synthetic antibacterial agents with activity against gram-positive organisms, including methicillin-resistant Staphylococcus aureus, and selected anaerobic organisms. This class of compounds exhibits promising antibacterial properties, leading to the development of drugs like linezolid (Tucker et al., 1998).

Enzyme Inhibition for Therapeutic Applications

Research has also been conducted on the enzyme inhibitory activities of oxazolidinone derivatives. For instance, certain 3-(1H-Pyrrol-1-yl)-2-oxazolidinones have shown to be reversible, highly potent, and selective inhibitors of monoamine oxidase type A, offering insights into their potential for treating conditions such as depression (Mai et al., 2002).

Superoxide Dismutase Mimicry

Oxazolidinones and related structures have been explored for their capability to mimic superoxide dismutase (SOD) activity. Compounds like 2-Ethyl-1-hydroxy-2,5,5-trimethyl-3-oxazolidine have been studied for their potential to scavenge superoxide radicals, indicating a possible therapeutic application in conditions caused by oxidative stress (Samuni et al., 1988).

Synthesis and Chemical Transformations

The synthesis of oxazolidinones and their derivatives, including the compound of interest, has been a significant area of study. Researchers have developed various synthetic methods and chemical transformations to create oxazolidinone derivatives with potential applications in medicinal chemistry and drug design (Boersch et al., 2016).

Antimicrobial and Antitumor Activities

Oxazolidinone derivatives have been synthesized and evaluated for their antimicrobial and antitumor activities. For instance, certain pyrimidinone and oxazinone derivatives fused with thiophene rings have shown promising antibacterial and antifungal activities, indicating the broad spectrum of bioactivity these compounds can offer (Hossan et al., 2012).

Future Directions

The future directions for this compound could involve further exploration of its biological activity and potential applications in medicinal chemistry. The design of new pyrrolidine compounds with different biological profiles is an active area of research .

properties

IUPAC Name

3-[2-oxo-2-(3-pyrimidin-2-yloxypyrrolidin-1-yl)ethyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4/c18-11(9-17-6-7-20-13(17)19)16-5-2-10(8-16)21-12-14-3-1-4-15-12/h1,3-4,10H,2,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBZHBOVIYOEBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC=N2)C(=O)CN3CCOC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one

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